REACTION_CXSMILES
|
[F:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[F:1][C:2]([N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])([F:6])[CH:3]([F:5])[F:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is carried out between 25 and 91° C
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
to yield a liquid product
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)F)(F)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |